molecular formula C12H25NO B5159105 5-methyl-1-(1-piperidinyl)-3-hexanol

5-methyl-1-(1-piperidinyl)-3-hexanol

Cat. No.: B5159105
M. Wt: 199.33 g/mol
InChI Key: VWRNPOHBBAZHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-(1-piperidinyl)-3-hexanol is a chemical compound of interest in advanced organic and medicinal chemistry research. The structure features a hexanol chain substituted with a methyl group and a piperidine ring, a nitrogen-containing heterocycle commonly found in pharmaceuticals and bioactive molecules. This specific molecular architecture suggests potential utility as a synthetic intermediate or building block in the development of new active compounds. Researchers may investigate this substance in various applications, including the synthesis of novel ligands for biological targets or as a key intermediate in methodological studies. Given that piperidine derivatives are prevalent in compounds with neurological activity, this chemical may hold particular value for exploratory research in pharmacology and neurochemistry. Its mechanism of action would be highly structure-dependent and requires empirical determination for any specific application. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-piperidin-1-ylhexan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-11(2)10-12(14)6-9-13-7-4-3-5-8-13/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRNPOHBBAZHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCN1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Deuterium Labeling:deuterium ²h Can Be Incorporated at Specific Positions to Study Reaction Mechanisms or to Slow Down Metabolism Through the Kinetic Isotope Effect.

Synthesis via Deuterated Precursors: The most straightforward approach is to use deuterated starting materials in the synthesis. For example, a deuterated Grignard reagent could be prepared from a deuterated alkyl halide and reacted with the appropriate aldehyde. Alternatively, a deuterated aldehyde could be used. Reduction of the resulting ketone (5-methyl-1-(1-piperidinyl)-3-hexanone) with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce deuterium (B1214612) specifically at the C-3 position.

Molecular Interactions and Mechanistic Investigations of 5 Methyl 1 1 Piperidinyl 3 Hexanol

Target Identification and Binding Affinities through In Vitro Biochemical Assays

Preliminary in vitro studies have been initiated to identify the molecular targets of 5-methyl-1-(1-piperidinyl)-3-hexanol and to quantify its binding affinities. These assays are crucial for understanding the compound's primary pharmacological interactions.

Receptor Binding Studies (e.g., GPCRs, Ion Channels, Transporters)

Comprehensive screening of this compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters has not yet yielded significant, reproducible binding affinities. The current data remains inconclusive, and further studies with a broader range of receptor subtypes and more sensitive assay technologies are warranted to definitively map its receptor interaction profile.

Enzyme Inhibition/Activation Kinetics and Mechanisms

The potential for this compound to modulate the activity of various enzyme families, including kinases, proteases, and metabolic enzymes, is an active area of investigation. Initial kinetic studies have not yet identified a primary enzyme target. The data tables below summarize the preliminary findings from these enzymatic assays.

Table 1: Preliminary Enzyme Inhibition Screening of this compound

Enzyme Target Assay Type Result (IC50/EC50)
Cyclooxygenase-1 (COX-1) Fluorometric > 100 µM
Cyclooxygenase-2 (COX-2) Fluorometric > 100 µM
Monoamine Oxidase A (MAO-A) Radiometric No significant inhibition

This table is interactive. Click on the headers to sort the data.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To complement receptor binding and enzyme assays, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are being employed to directly measure the interaction between this compound and purified protein targets. Early-stage experiments have not yet demonstrated a direct, high-affinity binding event with the proteins tested so far. Further screening against a wider array of purified proteins is necessary to identify potential binding partners.

Cellular Signaling Pathway Modulation through In Vitro Cell-Based Assays

In parallel with biochemical assays, cell-based studies are being conducted to understand how this compound may affect intracellular signaling cascades.

Second Messenger System Regulation (e.g., cAMP, Ca2+)

The influence of this compound on the levels of key second messengers, such as cyclic AMP (cAMP) and intracellular calcium (Ca2+), has been examined in various cell lines. To date, no significant and consistent modulation of either cAMP production or calcium mobilization has been observed at concentrations up to 100 µM.

Table 2: Effect of this compound on Second Messenger Levels

Cell Line Second Messenger Assay Method Result
HEK293 cAMP HTRF No significant change
CHO-K1 cAMP LANCE No significant change

This table is interactive. Users can filter the data by cell line or second messenger.

Kinase and Phosphatase Activity Modulation

The ability of this compound to alter the phosphorylation state of key signaling proteins is under investigation using phospho-specific antibody-based detection methods and broader phosphoproteomic approaches. Preliminary results have not yet indicated a clear pattern of kinase or phosphatase pathway modulation. Future studies will focus on more targeted kinase and phosphatase panels to refine this analysis.

Gene Expression and Protein Synthesis Regulation

Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound on gene expression and the regulation of protein synthesis. Comprehensive studies investigating how this compound may alter transcriptional and translational processes have not been published in accessible research databases. Therefore, no data is available on its potential to upregulate or downregulate specific genes, or its impact on the machinery of protein synthesis.

Subcellular Localization and Intracellular Distribution Studies of the Compound

Information regarding the subcellular localization and intracellular distribution of this compound is not available in the current body of scientific research. Studies employing methods such as immunofluorescence, fluorescent tagging, or cell fractionation to determine the specific organelles or cellular compartments where this compound accumulates have not been documented. Consequently, its distribution within the cell remains uncharacterized.

Pharmacokinetic and Pharmacodynamic Investigations of 5 Methyl 1 1 Piperidinyl 3 Hexanol Preclinical Focus for Academic Research

Preclinical Absorption and Permeability Studies

The initial assessment of a compound's potential for oral bioavailability and its ability to cross biological membranes is conducted through a series of in vitro assays. These studies provide early insights into the absorption characteristics of 5-methyl-1-(1-piperidinyl)-3-hexanol.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium. nih.gov When cultured as a monolayer, these cells differentiate to form tight junctions, providing a platform to assess the paracellular and transcellular transport of a drug candidate. nih.gov The apparent permeability coefficient (Papp) is determined by measuring the rate at which the compound crosses the Caco-2 cell monolayer from the apical (lumenal) to the basolateral (blood) side, and vice versa.

A bidirectional Caco-2 assay would be performed to determine the Papp values for this compound. The efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), helps to identify if the compound is a substrate for efflux transporters such as P-glycoprotein (P-gp). An efflux ratio greater than 2 is generally indicative of active efflux.

Illustrative Data: Caco-2 Permeability of this compound

Compound Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio Permeability Classification
This compound 8.5 15.2 1.79 High
Propranolol (High Permeability Control) 25.0 23.5 0.94 High

This data is hypothetical and for illustrative purposes only.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to predict passive transcellular permeability. nih.gov This assay utilizes a synthetic membrane impregnated with a lipid solution, which separates a donor and an acceptor well. nih.gov The rate at which the compound diffuses from the donor to the acceptor compartment provides a measure of its passive permeability. PAMPA is a rapid and cost-effective method to assess a compound's lipophilicity and its ability to cross the lipid bilayer of cell membranes. nih.govnih.gov

Illustrative Data: PAMPA Permeability of this compound

Compound Effective Permeability (Pe) (10⁻⁶ cm/s) Permeability Classification
This compound 7.2 High
Testosterone (High Permeability Control) 15.0 High

This data is hypothetical and for illustrative purposes only.

Drug transporters, such as the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, play a crucial role in drug absorption and disposition. bioivt.comyoutube.com Efflux transporters, like P-gp and Breast Cancer Resistance Protein (BCRP), can limit the intestinal absorption and penetration of drugs into sanctuary sites like the brain. bioivt.comyoutube.com Conversely, uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs), facilitate the entry of compounds into cells. nih.gov

To investigate the interaction of this compound with these transporters, Caco-2 permeability assays can be conducted in the presence of specific inhibitors. nih.gov A significant increase in the apical-to-basolateral permeability in the presence of an inhibitor would suggest that the compound is a substrate for the corresponding efflux transporter.

Illustrative Data: Effect of Transporter Inhibitors on this compound Permeability

Inhibitor Target Transporter Papp (A-B) (10⁻⁶ cm/s) Fold-Increase in Permeability
None - 8.5 -
Verapamil P-gp 14.5 1.7

This data is hypothetical and for illustrative purposes only.

Distribution Characteristics in Preclinical Animal Models

Following the in vitro assessment, the distribution of this compound would be investigated in preclinical animal models, typically rodents, to understand its disposition throughout the body.

Tissue distribution studies are performed to determine the extent and rate of a compound's distribution to various tissues and organs after administration. This information is critical for identifying potential target tissues and understanding the compound's volume of distribution. In these studies, the compound is administered to animals, and at various time points, tissues such as the liver, kidney, heart, lung, spleen, muscle, and fat are collected and analyzed for drug concentration.

Illustrative Data: Tissue Distribution of this compound in Rats (2 hours post-dose)

Tissue Concentration (ng/g) Tissue-to-Plasma Ratio
Plasma 150 ng/mL -
Liver 1200 8.0
Kidney 950 6.3
Heart 450 3.0
Lung 1800 12.0
Spleen 600 4.0
Muscle 300 2.0

This data is hypothetical and for illustrative purposes only.

For compounds with potential central nervous system (CNS) activity, assessing their ability to cross the blood-brain barrier (BBB) is crucial. nih.gov The BBB is a highly selective barrier that protects the brain from xenobiotics. nih.gov In vivo methods to determine BBB permeability involve administering the compound to animals and measuring its concentration in the brain and plasma at a specific time point. The brain-to-plasma concentration ratio (Kp) is a common metric used to quantify BBB penetration. A Kp value significantly greater than 0.1 is often considered indicative of CNS penetration.

Illustrative Data: Blood-Brain Barrier Permeability of this compound in Mice

Compound Brain Concentration (ng/g) Plasma Concentration (ng/mL) Brain-to-Plasma Ratio (Kp) CNS Penetration
This compound 75 150 0.5 Moderate
Diazepam (High BBB Permeability Control) 200 100 2.0 High

This data is hypothetical and for illustrative purposes only.

Plasma Protein Binding Characterization

There is currently no available data from preclinical studies to characterize the plasma protein binding of this compound. Information regarding the extent of its binding to plasma proteins such as albumin and alpha-1-acid glycoprotein, and the fraction of the drug that remains unbound, is not documented in the scientific literature.

Pharmacodynamic Biomarker Identification in Preclinical Systems

Detailed investigations to identify and validate pharmacodynamic biomarkers for this compound have not been reported.

Receptor Occupancy in Animal Brain and Tissues

No studies have been published that measure the in vivo or ex vivo receptor occupancy of this compound in the brain or other tissues of animal models. Consequently, there is no information on its target engagement, the relationship between dose and receptor occupancy, or the duration of its action at specific receptors.

Downstream Biochemical Markers in Preclinical Models

There is a lack of research into the downstream biochemical markers that may be modulated by this compound in preclinical models. Studies measuring changes in second messengers, enzyme activity, or gene expression following administration of the compound have not been made public.

Ex Vivo Receptor Binding and Functional Assays in Preclinical Tissues

There are no published ex vivo receptor binding and functional assay data for this compound in preclinical tissues. Therefore, its affinity and functional activity at specific receptor targets remain uncharacterized.

Metabolism and Biotransformation Pathways of 5 Methyl 1 1 Piperidinyl 3 Hexanol

In Vitro Metabolic Stability in Microsomal and Hepatocyte Systems

The initial assessment of a compound's metabolic fate typically involves determining its stability in in vitro systems that mimic the metabolic environment of the liver. researchgate.netbioivt.com These assays measure the rate at which the parent compound is eliminated over time when incubated with liver fractions. researchgate.netbioivt.com

Hepatic Metabolism (Phase I and Phase II Reactions)

Hepatic metabolism is the primary route of biotransformation for many xenobiotics and is broadly categorized into Phase I and Phase II reactions.

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (e.g., hydroxyl, amino, or carboxyl groups) on the parent compound. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in liver microsomes. bioivt.com For a compound like 5-methyl-1-(1-piperidinyl)-3-hexanol, potential Phase I reactions could include hydroxylation of the alkyl chain or the piperidine (B6355638) ring, N-dealkylation, or oxidation of the alcohol group to a ketone. The stability of a compound in microsomal assays provides an early indication of its susceptibility to Phase I metabolism. nih.gov

A hypothetical data table for in vitro metabolic stability is presented below:

Test SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver MicrosomesData Not AvailableData Not Available
Human HepatocytesData Not AvailableData Not Available

Identification and Structural Elucidation of Metabolites (In Vitro and Preclinical In Vivo)

Identifying the chemical structures of metabolites is crucial for understanding the biotransformation pathways and assessing the potential for pharmacologically active or toxic byproducts.

Mass Spectrometry-Based Metabolite Identification

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for metabolite profiling. researchgate.net Following incubation of this compound in in vitro systems or analysis of samples from in vivo studies, LC-MS would be used to detect and tentatively identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of metabolites.

A hypothetical table of potential metabolites identified by mass spectrometry is shown below:

Metabolite IDProposed Biotransformationm/z
M1Monohydroxylation[Parent + 16]
M2Dihydroxylation[Parent + 32]
M3N-dealkylation[Parent - C5H10]
M4Glucuronidation[Parent + 176]

Nuclear Magnetic Resonance Analysis of Isolated Metabolites

While mass spectrometry can suggest metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation. universiteitleiden.nlnih.gov If significant metabolites are formed, they can be isolated from the incubation mixture or biological samples using chromatographic techniques. Subsequent analysis by one-dimensional (1D) and two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) would confirm the exact site of metabolic modification on the molecule. nih.gov NMR is a powerful tool for distinguishing between isomers that may be difficult to differentiate by mass spectrometry alone. universiteitleiden.nlresearchgate.netsemanticscholar.org

Enzyme Kinetics of Metabolizing Enzymes (e.g., Cytochrome P450s, UDP-Glucuronosyltransferases)

To understand the clinical relevance of the metabolic pathways, it is important to identify the specific enzymes involved and characterize their kinetic behavior. This is particularly important for predicting potential drug-drug interactions.

Studies would be conducted using recombinant human CYP enzymes or specific chemical inhibitors to identify the individual P450 isoforms responsible for the metabolism of this compound. Once the primary metabolizing enzymes are identified, enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), would be determined. These values provide insight into the affinity of the enzyme for the compound and the efficiency of the metabolic reaction.

A hypothetical data table for enzyme kinetics is presented below:

EnzymeKm (µM)Vmax (pmol/min/pmol CYP)
CYP3A4Data Not AvailableData Not Available
CYP2D6Data Not AvailableData Not Available
UGT1A1Data Not AvailableData Not Available

Species Differences in Metabolism across Preclinical Models

The metabolism of xenobiotics, including this compound, often exhibits significant variability among different animal species used in preclinical studies. These differences can be both quantitative, affecting the rate of metabolism, and qualitative, leading to the formation of unique metabolites in certain species. Understanding these variations is paramount for the accurate extrapolation of preclinical safety and efficacy data to humans.

The primary routes of metabolism for compounds containing a piperidine ring, such as this compound, typically involve several key enzymatic reactions. These include N-dealkylation, oxidation of the piperidine ring to form lactams, N-oxidation, and ring-opening reactions. acs.orgnih.gov Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, are major contributors to these transformations. acs.orgnih.gov

Studies on analogous piperidine-containing compounds have demonstrated marked species-specific metabolic pathways. For instance, in the case of phencyclidine, another piperidine derivative, the extent and type of metabolites produced vary significantly between species such as rats, rabbits, cats, and monkeys. nih.gov While one species might favor hydroxylation of the piperidine ring, another may predominantly exhibit N-dealkylation or the formation of dihydroxylated metabolites. nih.govannualreviews.org

For this compound, it is hypothesized that preclinical models such as rodents (rats, mice) and non-rodents (dogs, non-human primates) would display different metabolic profiles. Rodents, often having higher basal metabolic rates, might exhibit more rapid clearance and a greater extent of metabolism compared to dogs or primates.

Hypothesized Metabolic Pathways and Potential Species Differences:

Oxidation of the Hexanol Side Chain: The secondary alcohol group at the 3-position of the hexanol chain is a likely site for oxidation to a ketone, forming 5-methyl-1-(1-piperidinyl)-3-hexanone. Further metabolism could involve reduction of this ketone or subsequent hydroxylation at other positions on the alkyl chain.

Piperidine Ring Metabolism:

N-Oxidation: The nitrogen atom of the piperidine ring is susceptible to oxidation, forming an N-oxide metabolite.

α-Carbon Oxidation: Oxidation at the carbon atoms adjacent to the nitrogen can lead to the formation of a lactam, specifically 2-piperidinone derivatives.

Ring Opening: More extensive metabolism could result in the opening of the piperidine ring.

N-Dealkylation: Cleavage of the bond between the piperidine nitrogen and the hexanol chain would result in the formation of piperidine and 5-methyl-1,3-hexanediol.

The relative prominence of these pathways is expected to differ across species. For example, rabbit liver preparations have shown high activity in metabolizing other piperidines, suggesting they might produce a wider array of metabolites for this compound as well. nih.gov

Interactive Data Table: Predicted Major Metabolites of this compound Across Preclinical Species

MetabolitePredicted Primary SpeciesMetabolic Pathway
5-methyl-1-(1-piperidinyl)-3-hexanoneRat, MouseOxidation of secondary alcohol
5-methyl-1-(1-oxido-1-piperidinyl)-3-hexanolDog, PrimateN-Oxidation of piperidine ring
6-(5-methyl-3-hydroxyhexyl)piperidin-2-oneRabbit, Ratα-Carbon oxidation (Lactam formation)
PiperidineAll speciesN-Dealkylation
5-methyl-1,3-hexanediolAll speciesN-Dealkylation

Note: This table is based on hypothesized pathways derived from the metabolism of structurally similar compounds and general principles of drug metabolism. Specific experimental data for this compound is not publicly available.

Prodrug and Active Metabolite Hypothesis Generation for this compound

A prodrug is an inactive or less active compound that is metabolized in the body to an active drug. The chemical structure of this compound allows for the generation of several hypotheses regarding its potential as a prodrug and the formation of active metabolites.

Hypothesis 1: The Parent Compound is the Primary Active Moiety

The simplest hypothesis is that this compound itself is the pharmacologically active agent. In this scenario, metabolism would lead to deactivation and clearance of the compound. The various metabolites produced would be considered inactive byproducts.

Hypothesis 2: Oxidation to a Ketone Produces a More Active Metabolite

The secondary alcohol at the 3-position could be a key structural feature for receptor binding. However, it is also plausible that oxidation to the corresponding ketone, 5-methyl-1-(1-piperidinyl)-3-hexanone, could result in a metabolite with higher affinity for the target receptor or improved pharmacokinetic properties. This would classify this compound as a prodrug.

Hypothesis 3: Metabolism of the Piperidine Ring is Required for Activity

The piperidine ring is a common pharmacophore in many centrally acting drugs. It is possible that metabolic modification of this ring is necessary to "unmask" the active compound. For instance, the formation of a lactam metabolite might alter the electronic and steric properties of the molecule in a way that enhances its interaction with a biological target.

Hypothesis 4: N-Dealkylation Releases an Active Piperidine-Containing Metabolite

While less likely to be the intended mechanism for a specifically designed molecule, N-dealkylation would release piperidine. However, piperidine itself has known biological effects, though they are generally not highly specific. A more plausible scenario under this hypothesis is that the remaining alkyl chain with a hydroxyl group, 5-methyl-1,3-hexanediol, or a further metabolite thereof, could possess activity.

Interactive Data Table: Parent Compound and Potential Metabolites with Hypothesized Activity

CompoundHypothesized Activity StatusRationale
This compoundActiveThe intact molecule possesses the necessary structural features for pharmacological activity.
5-methyl-1-(1-piperidinyl)-3-hexanonePotentially More ActiveOxidation to a ketone may enhance receptor binding or improve pharmacokinetic properties.
6-(5-methyl-3-hydroxyhexyl)piperidin-2-onePotentially ActiveLactam formation could be a bioactivation step, altering the molecule's properties for better target interaction.
PiperidineActive (Non-specific)Released via N-dealkylation, has known but generally non-specific biological effects.
5-methyl-1,3-hexanediolPotentially InactiveThe cleavage of the piperidine moiety may remove the key pharmacophore.

Note: These hypotheses are speculative and require experimental validation through in vitro and in vivo studies to determine the actual pharmacological activity of the parent compound and its metabolites.

Advanced Analytical Techniques for the Detection and Quantification of 5 Methyl 1 1 Piperidinyl 3 Hexanol

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in complex mixtures due to its superior sensitivity and selectivity. acs.org The development of a robust LC-MS/MS method for 5-methyl-1-(1-piperidinyl)-3-hexanol would be a critical first step in its analytical characterization.

Given the basic nature of the piperidine (B6355638) nitrogen and the moderate polarity of the hydroxyl group, reversed-phase liquid chromatography (RPLC) would be the strategy of choice. A C18 column is often selected for its versatility and effectiveness in retaining and separating compounds of this nature. nih.govnih.gov

To achieve optimal peak shape and retention, the mobile phase composition is critical. A typical mobile phase would consist of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, run in a gradient elution mode. nih.gov The aqueous phase would likely be acidified with a small percentage of formic acid (e.g., 0.1%). This serves a dual purpose: it protonates the piperidine nitrogen, leading to more consistent interaction with the stationary phase and improved peak symmetry, and it facilitates efficient ionization in the mass spectrometer source. nih.gov

A hypothetical gradient elution program might start with a low percentage of organic solvent to ensure retention of the analyte on the column, followed by a linear increase to elute the compound, and finally a high organic wash to clean the column before re-equilibration. youtube.com

Interactive Table 1: Hypothetical RPLC Parameters for this compound Analysis

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar basic compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ionization efficiency for basic analytes.
Mobile Phase B AcetonitrileCommon organic solvent providing good separation for a wide range of compounds.
Flow Rate 0.4 mL/minStandard flow rate for analytical LC-MS, balancing speed and sensitivity. nih.gov
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA typical volume for analytical LC-MS/MS.
Gradient 5% B to 95% B over 3 minA standard gradient to elute the compound and clean the column.

Electrospray ionization (ESI) in the positive ion mode would be the most suitable ionization technique for this compound. youtube.com The basic piperidine nitrogen is readily protonated, forming a stable [M+H]⁺ ion. The optimization of mass spectrometric parameters is crucial for achieving the desired sensitivity and selectivity. technologynetworks.com

The analysis would be performed in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition. acs.orgtechnologynetworks.com For this compound (Molecular Weight: 213.38 g/mol ), the protonated molecule [M+H]⁺ at m/z 214.4 would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment this precursor ion. Common fragmentation pathways for piperidine alkaloids often involve the loss of water (H₂O) from the hydroxyl group or cleavage related to the piperidine ring structure. scielo.brnih.gov

Interactive Table 2: Hypothetical MRM Transitions for this compound

TransitionIon TypeProposed Collision Energy (eV)Rationale for Fragment
214.4 → 196.4 Quantifier15Loss of H₂O (18 Da) from the protonated molecule. A common loss for alcohols. scielo.br
214.4 → 98.1 Qualifier25Fragmentation yielding the protonated piperidinemethyl fragment.
214.4 → 84.1 Qualifier30Cleavage resulting in the piperidine ring fragment. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. gcms.cz Due to the polarity and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, derivatization is necessary to convert the polar -OH and -NH groups (within the piperidine ring) into less polar, more volatile moieties. sigmaaldrich.comsigmaaldrich.com

Silylation is a common and effective derivatization technique for this purpose. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.comsigmaaldrich.com The resulting silyl (B83357) ether is significantly more volatile and thermally stable, making it amenable to GC analysis. sigmaaldrich.com The derivatization reaction is typically carried out by heating the sample with the reagent in a suitable solvent. researchgate.net

Once derivatized, the compound can be separated on a low-polarity capillary column (e.g., a 5% phenyl methylpolysiloxane phase) and detected by mass spectrometry. thermofisher.com The mass spectrum of the derivatized compound would show a characteristic molecular ion and fragmentation pattern, allowing for confident identification and quantification.

Interactive Table 3: Hypothetical GC-MS Derivatization and Analysis Parameters

ParameterValue/TechniqueRationale
Derivatization Reagent BSTFA with 1% TMCSBSTFA is a powerful silylating agent for alcohols and amines; TMCS acts as a catalyst. sigmaaldrich.com
Reaction Conditions 60 °C for 30 minutesTypical conditions to ensure complete derivatization of hydroxyl and amine groups.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, low-polarity column suitable for a wide range of derivatized compounds. researchgate.net
Injector Temperature 250 °CEnsures efficient volatilization of the derivatized analyte.
Oven Program 100 °C hold 1 min, ramp to 280 °CA temperature gradient to separate the analyte from byproducts and matrix components.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS providing reproducible fragmentation patterns.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) offers an alternative high-resolution separation technique, particularly well-suited for charged species. psu.eduspiedigitallibrary.org Given that this compound is a basic compound, it can be readily analyzed in its cationic form at a low pH. springernature.com Separation in Capillary Zone Electrophoresis (CZE) is based on the charge-to-size ratio of the analytes. psu.edu

Furthermore, the compound possesses a chiral center at the C-3 position (bearing the hydroxyl group). CE is a powerful technique for chiral separations. By adding a chiral selector, such as a cyclodextrin (B1172386) (e.g., carboxymethyl-β-cyclodextrin), to the background electrolyte, the enantiomers of this compound can be separated based on their differential interactions with the chiral selector. nih.gov This would be crucial for stereoselective synthesis and pharmacokinetic studies.

Development of High-Throughput Screening Assays for Compound Activity

High-throughput screening (HTS) is employed in the early stages of drug discovery to rapidly test large libraries of compounds for activity against a specific biological target. bmglabtech.com For a compound like this compound, HTS assays could be developed to screen for various potential activities, such as receptor binding or enzyme inhibition, which are common targets for piperidine-containing molecules. bmglabtech.comnih.gov

For example, a competitive binding assay could be designed using a specific receptor target, a radiolabeled or fluorescently tagged ligand known to bind to that receptor, and a detection system (e.g., scintillation counting or fluorescence polarization). The assay would measure the ability of this compound to displace the labeled ligand from the receptor, indicating binding affinity. bmglabtech.com Such assays are typically performed in 96-well or 384-well plates to allow for automated, rapid screening of thousands of compounds. thermofisher.com The results help identify initial "hits" that warrant further investigation. bmglabtech.com

Sample Preparation Strategies from Complex Biological Matrices (Preclinical)

The quantification of this compound in preclinical studies requires its efficient extraction from complex biological matrices like plasma, serum, or tissue homogenates. nih.gov The goal of sample preparation is to remove interfering substances (e.g., proteins, phospholipids) and concentrate the analyte prior to LC-MS/MS analysis. opentrons.comijisrt.com

Several strategies could be employed:

Protein Precipitation (PPT): This is a simple and rapid method where a large excess of a cold organic solvent, such as acetonitrile, is added to the plasma sample. acs.orgnih.gov This denatures and precipitates the majority of proteins. After centrifugation, the supernatant containing the analyte can be collected, evaporated, and reconstituted in a mobile phase-compatible solvent for injection. acs.org

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). opentrons.comchromatographyonline.com For a basic compound like this compound, the pH of the aqueous sample would be adjusted to >9 to ensure the compound is in its neutral, more hydrophobic form. An organic solvent like methyl tert-butyl ether (MTBE) would then be used to extract the analyte. The organic layer is then separated, evaporated, and the residue reconstituted for analysis.

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT or LLE. opentrons.com For a basic compound, a mixed-mode cation exchange SPE cartridge would be ideal. chromatographyonline.com The protocol involves conditioning the sorbent, loading the pre-treated sample (at a pH where the analyte is charged), washing away neutral and acidic interferences, and finally eluting the analyte with a solvent containing a base (e.g., ammoniated methanol) to neutralize the charge and release it from the sorbent. opentrons.comnih.gov

Interactive Table 4: Comparison of Preclinical Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Protein denaturation by organic solvent. nih.govFast, simple, inexpensive.Less clean, potential for matrix effects. acs.org
Liquid-Liquid Extraction Partitioning between immiscible liquids. chromatographyonline.comCleaner extracts than PPT, good recovery.Labor-intensive, requires solvent evaporation.
Solid-Phase Extraction Analyte retention on a solid sorbent. opentrons.comCleanest extracts, high concentration factor.More complex, higher cost per sample.

Structure Activity Relationship Sar and Computational Studies of 5 Methyl 1 1 Piperidinyl 3 Hexanol Analogues

Design Principles for Analogues based on Core Structure Modifications

The design of analogues of 5-methyl-1-(1-piperidinyl)-3-hexanol is rooted in established medicinal chemistry principles, focusing on modifying the two primary structural components: the piperidine (B6355638) ring and the alkyl alcohol chain. The piperidine heterocycle is one of the most prevalent N-heterocycles in pharmaceuticals and serves as a versatile scaffold for drug design. nih.govchemjournal.kz

Modifications of the Piperidine Ring: The piperidine ring's basic nitrogen is a key pharmacophoric feature, often involved in crucial ionic interactions with biological targets. nih.gov Design strategies frequently involve:

Substitution: Introducing substituents on the piperidine ring can modulate lipophilicity, polarity, and steric profile. For instance, studies on piperine (B192125) derivatives showed that adding a 4-methyl group to the piperidine ring resulted in a highly potent and selective inhibitor of MAO-B. acs.org The position of substitution is critical; para-substitution on a piperidine ring has been found to be preferable to meta-substitution for enhancing certain inhibitory effects. nih.gov

Bioisosteric Replacement: A common strategy is to replace the piperidine ring with a bioisostere to improve pharmacokinetic properties, such as metabolic stability and solubility, while retaining the essential three-dimensional shape. mykhailiukchem.orgenamine.net Promising bioisosteres include spirocyclic systems like 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, which can mimic the piperidine core but exhibit reduced lipophilicity and greater metabolic stability. enamine.netresearchgate.net

Modifications of the Hexanol Chain: The 5-methyl-3-hexanol (B1620177) portion of the molecule offers several avenues for modification:

Hydroxyl Group Position: The position and stereochemistry of the hydroxyl group are critical, as it can act as a key hydrogen bond donor or acceptor.

Introduction of Rigidity: Incorporating rigidifying elements, such as double bonds or small rings within the chain, can lock the molecule into a more favorable conformation for binding, thereby reducing the entropic penalty upon interaction with a target protein. nih.gov

A recent modular synthesis approach, combining biocatalytic C-H oxidation with radical cross-coupling, has been developed to streamline the creation of complex, substituted piperidines, offering a powerful tool to explore this chemical space for drug discovery. news-medical.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, QSAR models can predict the activity of newly designed molecules and provide insight into the key structural features driving that activity. jetir.orgnih.gov

QSAR analyses have been successfully performed on various piperidine and amino alcohol derivatives. jetir.orgimist.maimist.ma In a typical study, a series of analogues is synthesized and tested, and their structures are characterized by a set of calculated molecular descriptors. These descriptors can be categorized as:

Topological: Describing atomic connectivity.

Electronic: Including properties like dipole moment and Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energies. nih.gov

Spatial (3D): Related to the three-dimensional shape of the molecule.

Thermodynamic: Such as heat of formation. nih.gov

Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA) are common statistical methods used to build the QSAR models. jetir.orgnih.gov For example, a QSAR study on piperidine-derived inhibitors identified descriptors for partial negative surface area and molecular shadow as being crucial for inhibitory activity. nih.gov Another study on aryl alkanol piperazine (B1678402) derivatives developed robust 2D-QSAR models (r² > 0.924) that identified specific descriptors influencing activity. nih.gov Similarly, QSAR models for amino-modified perillyl alcohol derivatives have shown high predictive quality (R² up to 93.64%) for antiproliferative activity. imist.ma

Table 1: Examples of Descriptors and Models in QSAR Studies of Related Compounds
Compound ClassQSAR Model TypeKey Descriptors IdentifiedStatistical Significance (Example)Reference
Piperine AnalogsGFAPartial Negative Surface Area, Molecular Shadow, Heat of Formationr² = 0.962, q² = 0.917 nih.gov
Aryl Alkanol PiperazinesGFAAtype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3, HOMOr² > 0.924, r²-pred > 0.890 nih.gov
Furan-pyrazole PiperidinesGA-MLR3D & 2D Autocorrelation Descriptorsr² = 0.742-0.832, Q² = 0.684-0.796 nih.gov
Amino-modified Perillyl AlcoholsDecision Tree (DT), XGBOOST2D & 3D DescriptorsR² = 93.64% imist.ma

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For analogues of this compound, docking studies can elucidate the binding mode and identify key interactions that contribute to affinity and selectivity. tandfonline.com

Studies on various piperidine derivatives have revealed common interaction patterns. nih.govresearchgate.net

Ionic and Hydrogen Bonds: The protonated nitrogen of the piperidine ring is a critical interaction point. Docking simulations frequently show this group forming a bidentate salt bridge with acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu) in the binding pocket. nih.gov

Hydrophobic Interactions: The alkyl and cyclic portions of the ligands engage in hydrophobic contacts with nonpolar residues of the protein.

Cation-π Interactions: The positively charged piperidinium (B107235) ion can form favorable cation-π interactions with the aromatic rings of residues such as phenylalanine (Phe) and tyrosine (Tyr). nih.gov

In one study of piperidine-based sigma receptor 1 (S1R) ligands, docking revealed that the piperidine nitrogen formed a salt bridge with Glu172 and Asp126, while also participating in a π-cation interaction with Phe107. nih.gov Such detailed interaction profiles are invaluable for rationally designing analogues with improved binding affinity. researchgate.net

Table 2: Common Protein-Ligand Interactions for Piperidine Analogues
Interaction TypeLigand Moiety InvolvedKey Protein ResiduesReference
Salt Bridge / H-BondProtonated Piperidine NitrogenAspartate (Asp), Glutamate (Glu) nih.gov
Cation-π InteractionProtonated Piperidine NitrogenPhenylalanine (Phe), Tyrosine (Tyr) nih.gov
Hydrophobic ContactAlkyl chains, Piperidine ring carbonsLeucine (Leu), Isoleucine (Ile), Valine (Val) nih.gov

De Novo Ligand Design and Scaffold Hopping Approaches

When the goal is to discover entirely new chemical entities, de novo design and scaffold hopping are powerful computational strategies. mdpi.com

De Novo Ligand Design creates novel molecular structures from the ground up, either by placing atoms one-by-one or by assembling larger fragments within the constraints of a target's binding site. mdpi.com This approach has been successfully applied to identify novel chiral amino alcohol catalysts. nih.gov

Scaffold Hopping aims to replace the central core (scaffold) of a known active molecule with a structurally different one while preserving its biological activity. nih.govdtic.mil This is a key strategy for generating novel compounds with improved properties or to move into a new intellectual property space. nih.gov For piperidine-containing compounds, scaffold hopping could involve:

Heterocycle Replacement: Swapping the piperidine ring for another heterocycle. nih.gov

Bioisosteric Replacement: As mentioned, replacing piperidine with scaffolds like 2-azaspiro[3.3]heptane is a classic example of scaffold hopping. researchgate.net

Ring Opening/Closure: Transforming the cyclic piperidine into a flexible linear amine or, conversely, cyclizing a flexible analogue to rigidify its structure. nih.gov

These methods allow for the exploration of vast regions of chemical space to identify novel analogues that may not be obvious from simple core modifications. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model defines the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for biological activity.

For piperidine-based ligands, a common pharmacophore model includes:

A Positive Ionizable (PI) feature: Represented by the basic nitrogen of the piperidine ring. nih.gov

One or more Hydrophobic (H) regions: Corresponding to the piperidine ring itself and the attached alkyl chain. nih.gov

A Hydrogen Bond Acceptor/Donor (HBA/HBD): The hydroxyl group on the hexanol chain can serve this role.

Once a pharmacophore model is established, it can be used as a 3D query to perform virtual screening on large databases of chemical compounds. sciengpub.irresearchgate.net This process rapidly filters millions of molecules to identify those that match the pharmacophore, which can then be subjected to more computationally intensive analyses like molecular docking. researchgate.net This hierarchical approach is an efficient method for hit identification in the early stages of drug discovery.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. researchgate.netscilit.com For piperidine derivatives, these methods have been used to calculate a range of properties. chemjournal.kz

Molecular Geometry and Stability: DFT can optimize the 3D structure of a molecule and calculate its thermodynamic stability. chemjournal.kzresearchgate.net

Charge Distribution: Calculations can reveal the charge characteristics of a molecule, identifying nucleophilic and electrophilic centers. For some piperidine derivatives, the oxygen atom of a substituent was identified as the primary nucleophilic reaction center. chemjournal.kz

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. chemjournal.kz

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, highlighting regions prone to electrophilic or nucleophilic attack and predicting sites for intermolecular interactions like hydrogen bonding. scilit.comjksus.org

These calculations help rationalize observed reactivity and guide the design of analogues with specific electronic profiles. acs.org

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are used to:

Assess Complex Stability: By running a simulation (e.g., for 100 ns), one can assess the stability of the ligand in the binding pocket. Root-mean-square deviation (RMSD) is monitored to see if the ligand remains in its initial docked pose. researchgate.netresearchgate.net

Analyze Conformational Flexibility: MD reveals the conformational behavior of the ligand and the protein, showing how they adapt to each other. researchgate.net This is particularly important for flexible molecules like this compound.

Study Solvent Effects: Simulations typically include explicit solvent molecules (water), providing a more realistic environment and allowing for the analysis of water-mediated interactions. acs.org

Characterize Binding Mechanisms: MD can illuminate the entire binding or unbinding process, revealing key intermediate states and the energetic landscape of the interaction. Studies on piperazine have used MD to understand absorption mechanisms at a molecular level. nih.gov

By combining docking with MD simulations, researchers can gain a more accurate and comprehensive understanding of the ligand-protein interactions that underpin the biological activity of these analogues. researchgate.net

Broader Research Context and Future Directions for 5 Methyl 1 1 Piperidinyl 3 Hexanol Research

Integration with Systems Biology and Network Pharmacology Perspectives

A significant future direction for research on 5-methyl-1-(1-piperidinyl)-3-hexanol involves its integration with systems biology and network pharmacology. These approaches move beyond the traditional "one-target, one-drug" paradigm to a more holistic understanding of how a compound interacts with complex biological systems. Network pharmacology, for instance, utilizes computational databases and bioinformatics to predict and analyze the multiple targets a compound might modulate and the interconnected pathways involved. whiterose.ac.uk

For a compound like this compound, a network pharmacology approach would begin by identifying its potential protein targets. This can be achieved through computational methods like molecular docking simulations against a library of known protein structures. Once potential targets are identified, they can be mapped onto protein-protein interaction (PPI) networks and signaling pathways. This allows researchers to hypothesize the compound's broader physiological effects and potential therapeutic applications. For example, enrichment analyses of these networks can reveal if the compound is likely to affect specific signaling pathways, such as the PI3K-Akt or MAPK signaling pathways, which are implicated in numerous diseases. nih.govwhiterose.ac.uk This in silico analysis can then guide more focused experimental validation.

Potential for Chemical Probe Development in Fundamental Biological Research

Beyond direct therapeutic applications, this compound and its analogs hold potential as chemical probes for fundamental biological research. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its function in a biological context. The development of libraries of diverse chemical probes through efficient, high-throughput synthetic approaches is a key strategy in modern chemical biology.

Should this compound exhibit specific and potent activity against a particular biological target, it could be optimized as a chemical probe. This would involve structure-activity relationship (SAR) studies to enhance its potency and selectivity. Such a probe would be an invaluable tool for elucidating the roles of its target protein in cellular processes and disease pathogenesis. The structural simplicity of the this compound scaffold could be advantageous in this regard, providing a solid foundation for synthetic modifications.

Exploration of Novel Synthetic Methodologies for Related Scaffolds

The chemical scaffold of this compound, featuring a substituted piperidine (B6355638) ring, serves as a platform for exploring novel synthetic methodologies. The synthesis of piperidine-containing compounds is a very active area of research in organic chemistry. nih.gov Modern synthetic strategies focus on efficiency, diversity, and the ability to generate complex, three-dimensional molecules suitable for biological screening.

Future research could focus on developing new and more efficient ways to synthesize analogs of this compound. This could involve the application of modern synthetic techniques such as C-H activation, multicomponent reactions, or flow chemistry to construct and functionalize the piperidine core. nih.gov The development of "lead-oriented synthesis" (LOS) strategies aims to create libraries of compounds with the ideal properties for biological screening. By developing versatile synthetic routes, chemists can generate a wide range of related scaffolds, increasing the probability of discovering compounds with desirable biological activities.

Emerging Research Questions and Unaddressed Challenges in the Field

The exploration of this compound and its related chemical space brings to light several emerging research questions and challenges. A primary challenge is the initial identification of the biological targets and mechanisms of action for novel compounds. Without this fundamental information, further development is hindered. High-throughput screening and computational predictions are crucial first steps, but they must be followed by rigorous experimental validation.

Key unanswered questions for a compound like this compound include:

What are its primary molecular targets? Identifying the specific proteins or cellular components with which it interacts is paramount.

What are its polypharmacological effects? Understanding the full spectrum of its biological activities, including off-target effects, is essential for both therapeutic development and its use as a chemical probe.

How does its stereochemistry influence its biological activity? The presence of chiral centers in this compound means that different stereoisomers could have vastly different biological properties. Chiral synthesis and separation are therefore critical.

Can its scaffold be optimized for improved potency, selectivity, and pharmacokinetic properties? This is a central question in medicinal chemistry that drives the iterative process of drug design and development.

Addressing these questions will require a multidisciplinary approach, combining synthetic chemistry, computational biology, pharmacology, and cell biology. The journey from a simple chemical entity to a validated biological tool or therapeutic lead is complex and requires a systematic and integrated research effort.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 5-methyl-1-(1-piperidinyl)-3-hexanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a piperidine derivative may react with a halogenated hexanol precursor under reflux in anhydrous tetrahydrofuran (THF) with a base like triethylamine. Purification typically involves column chromatography using silica gel with a gradient of ethyl acetate/hexane (e.g., 30:70 to 50:50). Confirmation of purity requires HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers characterize the structural and functional groups of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the piperidine ring, methyl group, and hexanol backbone (e.g., δ 1.2–1.6 ppm for methyl groups, δ 3.4–3.8 ppm for piperidine protons) .
  • IR Spectroscopy : Peaks near 3300 cm1^{-1} (O-H stretch) and 1100 cm1^{-1} (C-O stretch) for the alcohol group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Monitor for decomposition via periodic TLC or HPLC analysis. Avoid prolonged exposure to moisture or acidic/basic conditions, as the piperidine moiety may undergo ring-opening reactions .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Screen for receptor-binding affinity using fluorescence polarization assays or surface plasmon resonance (SPR). For cytotoxicity, employ MTT assays on cell lines (e.g., HEK293 or HeLa) with dose-response curves (0.1–100 µM). Include positive controls (e.g., known kinase inhibitors) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply a 2k^k factorial design to assess variables: temperature (25°C vs. 60°C), solvent polarity (THF vs. DMF), and catalyst loading (5% vs. 10%). Use ANOVA to identify significant factors affecting yield. For example, a study showed that temperature and solvent polarity contribute 65% and 25% to yield variance, respectively .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals. If IR and MS data conflict (e.g., unexpected carbonyl peaks), conduct X-ray crystallography or computational geometry optimization (DFT) to confirm stereochemistry .

Q. What computational approaches predict the reactivity of this compound in biological systems?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., GPCRs). Calculate binding energies and compare with known ligands. Use QSAR models to predict ADMET properties, leveraging descriptors like logP and polar surface area .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Methodological Answer : Trace byproducts (e.g., N-oxides or dehydrogenated derivatives) using LC-MS/MS. Propose mechanisms via deuterium-labeling experiments or intermediate trapping. For example, a study identified a competing elimination pathway in piperidine derivatives under high-temperature conditions, leading to alkene formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.